molecular formula C17H28N4 B6790881 N-(2-bicyclo[2.2.1]heptanylmethyl)-1-cyclohexyl-1-(1H-1,2,4-triazol-5-yl)methanamine

N-(2-bicyclo[2.2.1]heptanylmethyl)-1-cyclohexyl-1-(1H-1,2,4-triazol-5-yl)methanamine

Cat. No.: B6790881
M. Wt: 288.4 g/mol
InChI Key: LRYNXECUWOCAPY-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanylmethyl)-1-cyclohexyl-1-(1H-1,2,4-triazol-5-yl)methanamine is a complex organic compound that features a unique bicyclic structure

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanylmethyl)-1-cyclohexyl-1-(1H-1,2,4-triazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4/c1-2-4-13(5-3-1)16(17-19-11-20-21-17)18-10-15-9-12-6-7-14(15)8-12/h11-16,18H,1-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYNXECUWOCAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC=NN2)NCC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanylmethyl)-1-cyclohexyl-1-(1H-1,2,4-triazol-5-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a bicyclo[2.2.1]heptane derivative with a cyclohexylamine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanylmethyl)-1-cyclohexyl-1-(1H-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanylmethyl)-1-cyclohexyl-1-(1H-1,2,4-triazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.1]heptanylmethyl)-1-cyclohexyl-1-(1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[2.2.1]heptanylmethyl)-1-cyclohexyl-1-(1H-1,2,4-triazol-5-yl)methanamine is unique due to its specific combination of a bicyclic structure with a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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